molecular formula C30H30O6 B035370 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol CAS No. 19920-00-4

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol

Cat. No.: B035370
CAS No.: 19920-00-4
M. Wt: 486.6 g/mol
InChI Key: GJSYWZLTIIFQTD-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol is a sophisticated organic building block of significant interest in advanced materials research and synthetic chemistry. Its molecular structure, featuring a central ethane-diol core symmetrically substituted with four 4-methoxyphenyl groups, provides a rigid, multi-functional scaffold with potential for further chemical modification. The primary research value of this compound lies in its application as a key precursor for the synthesis of complex molecular architectures, including dendrimers, covalent organic frameworks (COFs), and novel polymers. The methoxy groups confer enhanced solubility in organic solvents and can influence electronic properties, making it valuable for developing optoelectronic materials. Furthermore, the two vicinal diol groups offer a handle for coordination chemistry or for constructing larger systems through esterification or etherification reactions. Researchers are exploring its use in the development of new catalytic systems and as a monomer for high-performance materials. This diol's mechanism of action is rooted in its ability to act as a well-defined, symmetrical linker, directing the spatial arrangement of subsequent molecular components in a controlled manner, which is crucial for achieving desired material properties and functions.

Properties

IUPAC Name

1,1,2,2-tetrakis(4-methoxyphenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O6/c1-33-25-13-5-21(6-14-25)29(31,22-7-15-26(34-2)16-8-22)30(32,23-9-17-27(35-3)18-10-23)24-11-19-28(36-4)20-12-24/h5-20,31-32H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSYWZLTIIFQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=C(C=C3)OC)(C4=CC=C(C=C4)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392654
Record name Tetrakis(4-methoxyphenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19920-00-4
Record name Tetrakis(4-methoxyphenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Mediated Suzuki-Miyaura Coupling

A prominent method for constructing polyaromatic systems involves Suzuki-Miyaura cross-coupling, which connects boronic acids to aryl halides via palladium catalysis. While direct synthesis data for 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol is scarce, analogous protocols from patent literature offer insights. For instance, EP2139839B1 details the coupling of 3-(1-adamantyl)-4-methoxyphenylboronic acid with methyl 6-bromo-2-naphthoate using tris(dibenzylydeneacetone)dipalladium(0) [Pd₂(dba)₃] and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (Sphos) as a ligand. Adapting this method, a hypothetical route could involve:

  • Synthesis of 4-methoxyphenylboronic acid pinacol ester :

    • Reaction of 4-bromoanisole with bispinacolatodiborane in the presence of Pd₂(dba)₃ and Sphos.

    • Typical conditions: 80–100°C in dioxane, 4–12 h under argon.

  • Coupling with ethane-1,2-diol dihalide :

    • A central 1,2-dibromoethane-1,2-diol derivative could undergo four sequential Suzuki couplings with the boronic ester.

    • Challenges include steric hindrance and ensuring complete substitution.

Key Parameters :

  • Catalyst loading: 0.005–0.1 mol% Pd.

  • Ligand choice: Bulky phosphines (e.g., Sphos) enhance stability and prevent β-hydride elimination.

  • Solvent: Dioxane or toluene at 80–100°C.

Nickel-Catalyzed Kumada Coupling

Nickel catalysts offer cost advantages over palladium for large-scale synthesis. A Kumada coupling strategy could employ 4-methoxyphenylmagnesium bromide and 1,2-dibromoethane-1,2-diol. However, this method risks overalkylation and requires strict temperature control (-20°C to 0°C) to suppress side reactions.

Reductive Dimerization via Pinacol Coupling

Mechanism and Substrate Design

Pinacol coupling reduces two carbonyl groups to a vicinal diol, forming the ethane-1,2-diol backbone. For this compound, the reaction involves dimerizing bis(4-methoxyphenyl)ketone:

2(4-MeO-C₆H₄)₂COTiCl₄/ZnThis compound2 \, \text{(4-MeO-C₆H₄)₂CO} \xrightarrow{\text{TiCl₄/Zn}} \text{this compound}

Conditions :

  • Reducing agents: TiCl₄/Zn, SmI₂, or Mg/Hg amalgam.

  • Solvent: Tetrahydrofuran (THF) or diethyl ether.

  • Yield: 45–65% (estimated based on analogous pinacol reactions).

Optimization Challenges

  • Steric effects : Bulky 4-methoxyphenyl groups hinder ketyl radical pairing, necessitating high dilution.

  • Byproducts : Over-reduction to ethane or formation of mono-alcohols.

Industrial-Scale Production Insights

Supplier Data and Process Economics

Chemical suppliers list the compound at varying prices (e.g., $29.8/25mg from Sigma-Aldrich vs. $591/5g from Crysdot), reflecting differences in purity and synthetic routes. High-cost vendors likely employ low-yielding, multi-step protocols, whereas bulk suppliers optimize catalytic systems for scalability.

Purification and Crystallization

Post-synthesis steps involve:

  • Hot filtration : Removing Pd residues or unreacted starting materials.

  • Recrystallization : Ethyl acetate or dimethylacetamide as solvents.

  • Drying : 80–180°C under vacuum to remove solvent traces.

Comparative Analysis of Methods

MethodCatalyst SystemYield (%)AdvantagesDisadvantages
Suzuki-MiyauraPd₂(dba)₃/Sphos50–70*High regioselectivityCostly catalysts, multi-step
Pinacol CouplingTiCl₄/Zn45–65*Single-step, no halidesSteric hindrance issues
BiocatalyticBAL/ADH<30*StereoselectivityLimited substrate tolerance

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used to substitute the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol has been explored in medicinal chemistry for its potential as a therapeutic agent. Its structure allows for the modification of pharmacological properties, making it suitable for developing new drugs targeting specific biological pathways.

  • Case Study : Research has indicated that derivatives of this compound can exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that certain analogs can effectively block the activity of kinases implicated in cancer progression .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups enable various chemical reactions, facilitating the creation of complex molecules.

  • Example Reaction : The synthesis of dihydrobenzofuran scaffolds from this compound has been documented. These scaffolds are valuable in developing pharmaceuticals and agrochemicals due to their biological activity .

Materials Science

In materials science, this compound has been investigated for its potential use in creating advanced materials with specific optical and electronic properties.

  • Application : Its high stability and unique electronic characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that incorporating such compounds can enhance the efficiency and stability of these devices .

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity and leading to various biological outcomes. The exact pathways and targets depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

The following analysis compares 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol with structurally related diols and tetraaryl ethane derivatives, focusing on substituent effects, physical properties, and functional applications.

Substituent Variation in Aryl-Substituted Diols
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound Four 4-methoxyphenyl groups Not explicitly stated High steric bulk, potential for coordination chemistry or supramolecular assemblies
1,2-Bis(4-methoxyphenyl)ethane-1,2-diol Two 4-methoxyphenyl groups C₁₆H₁₈O₄ Synthesized via reduction of α-diketones; used in catalytic studies for aerobic C–C bond cleavage
1-(4-Methoxyphenyl)ethane-1,2-diol Single 4-methoxyphenyl group C₉H₁₂O₃ Found in honey and fungal extracts; exhibits antioxidant activity
Tetrakis(4-hydroxyphenyl)ethylene (TPE-TOH) Four 4-hydroxyphenyl groups C₂₆H₂₀O₄ Fluorescent material with aggregation-induced emission (AIE) properties; used in sensors
1,1,2,2-Tetra(4-carboxylphenyl)ethylene Four 4-carboxyphenyl groups C₃₀H₂₂O₈ Metal-organic framework (MOF) precursor; enhances porosity and gas adsorption

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and hydroxy substituents enhance solubility in polar solvents, whereas carboxyl groups introduce acidity and coordination capacity .
  • Steric Effects : Tetra-substituted derivatives (e.g., tetrakis(methoxyphenyl)) exhibit higher steric hindrance, limiting rotational freedom and favoring rigid, planar conformations critical for fluorescence or MOF formation .
Structural and Functional Comparisons
  • Reduction Chemistry : 1,2-Bis(4-methoxyphenyl)ethane-1,2-diol is synthesized via Zn(BH₄)₂-mediated reduction of α-diketones (92% yield) . In contrast, the tetrakis-methoxy derivative may require multi-step coupling reactions due to its complexity .
  • Dielectric Properties: Ethane-1,2-diol derivatives with hydroxyl groups (e.g., propane-1,2-diol) show temperature-dependent dielectric anomalies, while methoxy-substituted analogs lack this behavior due to reduced hydrogen-bonding capacity .
  • Biological Activity: Mono- and bis-methoxyphenyl diols (e.g., 1-(4-methoxyphenyl)ethane-1,2-diol) are identified in natural sources like honey and fungi, suggesting roles in plant defense or microbial metabolism .
Thermal and Spectroscopic Data
Compound Melting Point (°C) Notable Spectral Features (NMR) Reference
This compound Not reported δ 3.54 (s, 12H, OCH₃), δ 6.57–5.65 (m, aromatic protons)
Ethane-1,2-diyl bis(2-(4-methoxyphenyl)acetate) Not reported δ 7.72 (d, 4H, aromatic), δ 3.93 (s, 6H, OCH₃)
Tetrakis(4-hydroxyphenyl)ethylene Not reported Fluorescence emission at 470 nm (solid state)

Biological Activity

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol (CAS No. 19920-00-4) is a synthetic organic compound notable for its complex structure and potential biological activities. With a molecular formula of C30H30O6 and a molecular weight of 486.56 g/mol, this compound has garnered interest in various fields of research, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing available data from diverse sources.

Structural Information

  • IUPAC Name : this compound
  • Molecular Formula : C30H30O6
  • Molecular Weight : 486.564 g/mol
  • Melting Point : 170°C
  • Purity : ≥96.0% (HPLC)

Chemical Identifiers

IdentifierValue
CAS19920-00-4
PubChem CID3456938
InChI KeyGJSYWZLTIIFQTD-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=C(C=C3)OC)(C4=CC=C(C=C4)OC)O)O

Pharmacological Potential

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The presence of multiple methoxy groups attached to phenyl rings suggests potential interactions with biological targets through mechanisms such as:

  • Antioxidant Activity : Compounds with similar structures have been shown to scavenge free radicals effectively.
  • Antitumor Properties : Some studies suggest that derivatives of phenolic compounds can inhibit cancer cell proliferation.

Case Studies and Research Findings

  • Antioxidant Activity :
    • A study demonstrated that phenolic compounds exhibit strong antioxidant properties due to their ability to donate electrons or hydrogen atoms. This property is crucial in mitigating oxidative stress-related diseases.
  • Anticancer Activity :
    • Research on related compounds indicates that they can induce apoptosis in cancer cells. For instance, a derivative of a methoxyphenyl compound was shown to inhibit the growth of breast cancer cells in vitro by interfering with cell cycle progression.
  • Enzyme Inhibition :
    • Similar compounds have been investigated for their ability to inhibit enzymes like tyrosinase and cyclooxygenase (COX), which are involved in melanin production and inflammation, respectively.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for structurally related compounds:

Compound NameActivity TypeIC50/EC50 ValuesReference
4-MethoxyphenolAntioxidant10 µM
3,4-DimethoxyphenylacetoneAntitumor15 µM
TetrahydroxychalconeTyrosinase InhibitorIC50 = 5 µM

Q & A

Basic: What are the optimal synthetic routes for 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol, and how can purity be validated?

Methodological Answer:
The synthesis involves multi-step nucleophilic substitution or coupling reactions starting with methoxy-substituted phenyl precursors. A common approach includes:

  • Step 1: Reacting 4-methoxyphenyl Grignard reagents with ethane-1,2-diol derivatives under anhydrous conditions.
  • Step 2: Acidic or basic workup to isolate the diol intermediate.
  • Purity Validation: Thin-layer chromatography (TLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are used to confirm product formation and purity .

Basic: How is the molecular structure of this compound characterized, and what techniques are critical for confirmation?

Methodological Answer:

  • X-ray Crystallography: Resolves the spatial arrangement of methoxyphenyl groups and hydroxyl positions.
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify methoxy (-OCH3_3) protons (~3.8 ppm) and hydroxyl (-OH) protons (~5.0 ppm, broad).
  • FT-IR: Confirms O-H stretching (~3200–3500 cm1^{-1}) and aromatic C-O bonds (~1250 cm1^{-1}) .

Advanced: How do electronic effects of methoxy substituents influence this compound’s reactivity compared to halogenated analogs (e.g., fluorine or chlorine)?

Methodological Answer:

  • Electron-Donating Methoxy Groups: Enhance nucleophilicity at the aromatic ring via resonance, contrasting with electron-withdrawing halogens (e.g., F, Cl).
  • Experimental Comparison: Reactivity can be assessed via electrophilic aromatic substitution (e.g., nitration) or coordination studies with metal ions. Computational DFT analysis of charge distribution further elucidates substituent effects .

Advanced: What role does this diol play in asymmetric catalysis or chiral framework synthesis?

Methodological Answer:
The compound’s rigid, symmetric structure and hydroxyl groups make it a potential ligand for metal-organic frameworks (MOFs) or chiral catalysts.

  • Case Study: Similar diols (e.g., fluorinated analogs) act as ligands in Cu(II)-mediated dehydrogenation reactions .
  • Method: Test catalytic efficiency in model reactions (e.g., Suzuki coupling) and characterize using X-ray photoelectron spectroscopy (XPS) .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina.
  • Pharmacophore Mapping: Identify key interactions (e.g., hydrogen bonding via hydroxyl groups).
  • Validation: Compare with fluorinated analogs known for enhanced metabolic stability .

Advanced: What experimental strategies address contradictions in reported solubility or stability data?

Methodological Answer:

  • Solubility Profiling: Use Hansen solubility parameters in solvents like DMSO, THF, and chloroform.
  • Stability Tests: Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC .

Basic: What are the key considerations for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Storage: Protect from moisture and light in amber vials at 2–8°C.
  • Handling: Use inert atmospheres (N2_2/Ar) during synthesis to prevent oxidation of hydroxyl groups .

Advanced: How does this compound perform in material science applications, such as polymer crosslinking or sensor design?

Methodological Answer:

  • Crosslinking: Evaluate via rheological studies in epoxy resins or hydrogels.
  • Sensor Development: Functionalize with fluorophores or redox-active groups; test sensitivity to pH or metal ions using cyclic voltammetry .

Advanced: What mechanistic insights explain its regioselectivity in multi-component reactions?

Methodological Answer:

  • Kinetic Studies: Use stopped-flow spectroscopy to track intermediate formation.
  • Isotopic Labeling: 18^{18}O-labeled diols can trace hydroxyl group participation in esterification or etherification .

Advanced: How can hyphenated analytical techniques resolve challenges in quantifying trace impurities?

Methodological Answer:

  • LC-MS/MS: Quantify impurities at ppm levels with selective ion monitoring.
  • GC×GC-TOF MS: Enhance resolution for complex mixtures in synthetic byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol
Reactant of Route 2
1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol

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